![molecular formula C21H22BrN3OS2 B2822785 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine CAS No. 478261-65-3](/img/structure/B2822785.png)
6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidine ring, sulfanyl groups, and a bromophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Modifications
Research focuses on developing synthetic methods and chemical modifications for related compounds, indicating potential in synthetic chemistry and materials science. For example, the study of regioselective synthesis of pyrimidine annelated heterocycles and the exploration of phase transfer catalysis for producing functional polymers highlight the synthetic versatility of pyrimidine derivatives and bromophenol compounds. These methodologies could be applied to synthesize and modify the query compound for specific research applications, such as creating materials with unique properties or investigating new therapeutic leads (Majumdar et al., 2001; Pugh & Percec, 1984).
Photodynamic Therapy and Photophysical Properties
Research into the photophysical and photochemical properties of zinc phthalocyanine derivatives suggests potential applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to target cancer cells. The synthesis and characterization of zinc(II) phthalocyanine derivatives demonstrate their suitability as photosensitizers, indicating that similar compounds, including the query chemical, could have applications in developing new cancer therapies or materials for solar energy conversion (Pişkin et al., 2020).
Antiviral and Antioxidant Properties
The study of pyrimidine derivatives for their antiviral properties against a range of viruses, including herpes simplex and human immunodeficiency virus (HIV), showcases the therapeutic potential of such compounds. Additionally, the investigation of bromophenol derivatives for their radical-scavenging activity suggests that these compounds, including those structurally related to the query molecule, could serve as potent antioxidants with applications in pharmaceuticals or as dietary supplements (Holý et al., 2002; Duan et al., 2007).
Molecular Electronics and Materials Science
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, as well as the production of functional polymers through phase transfer catalysis, highlight the importance of such chemical entities in materials science. These studies suggest potential applications in creating advanced materials for electronics, photonics, or as components in high-performance polymers, where the query compound's structural features could be leveraged (Liu et al., 2013; Pugh & Percec, 1984).
Propriétés
IUPAC Name |
6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS2/c1-25(2)20-12-17(14-27-19-10-6-16(22)7-11-19)23-21(24-20)28-13-15-4-8-18(26-3)9-5-15/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGRSUXXCFMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)
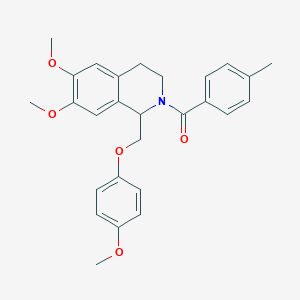
![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)
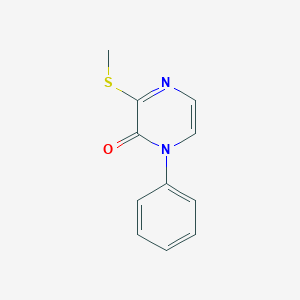
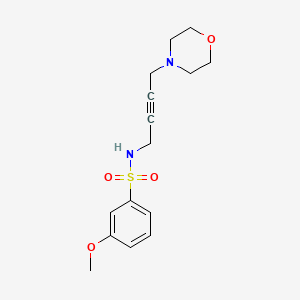
![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)
![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
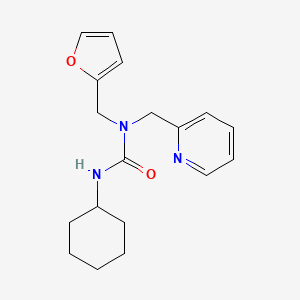
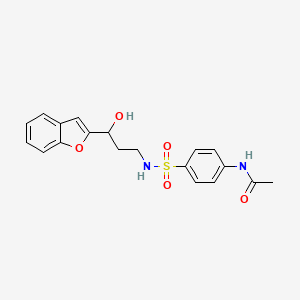
![N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2822723.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)